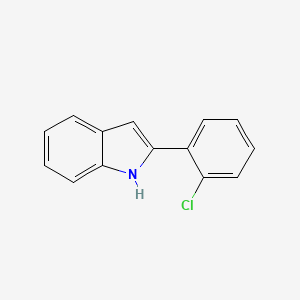

2-(2-Chlorophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJWKDHFCALIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308901 | |

| Record name | 2-(2-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-79-4 | |

| Record name | 2-(2-Chlorophenyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23746-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl 1h Indole and Its Analogues

Retrosynthetic Strategies for the 2-(2-Chlorophenyl)-1H-indole Core

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to known and reliable chemical reactions. ias.ac.in For the this compound core, several disconnections can be proposed to devise efficient synthetic routes.

Key retrosynthetic disconnections for the this compound scaffold are illustrated below. These disconnections focus on the C-C and C-N bonds that form the indole (B1671886) ring, leading back to plausible precursor molecules.

Disconnection A (C2-Aryl Bond): Breaking the bond between the indole C2 position and the 2-chlorophenyl group is a common strategy. This leads to an indole core (or a precursor that will form it) and a 2-chlorophenyl unit. This approach is central to transition-metal-catalyzed C-H arylation methods. acs.org

Disconnection B (N1-C2 and C3-C3a Bonds): This disconnection is characteristic of the Fischer indole synthesis. It breaks the N1-C2 bond and the bond between C3 and the benzene (B151609) ring, leading back to a phenylhydrazine (B124118) and a ketone (in this case, 2-chloroacetophenone). wikipedia.org

Disconnection C (N1-C7a and C2-C3 Bonds): This approach, seen in syntheses like the Madelung or Bartoli, involves forming the pyrrole (B145914) ring onto a pre-existing benzene derivative. For example, the Madelung synthesis would disconnect to an N-acyl-o-toluidine derivative. wikipedia.orgjk-sci.com

Disconnection D (N1-C2 Bond): This disconnection suggests forming the N-C bond at a late stage, often via transition-metal catalysis, from a pre-functionalized arylacetylene and an aniline (B41778) derivative.

These strategies form the basis for the various synthetic methods discussed in the following sections.

Classical Indole Synthesis Routes and Their Adaptations for Substituted Indoles

Several classical named reactions provide the foundation for indole synthesis. While originally developed over a century ago, these methods are continually adapted and modified to accommodate a wider range of substrates and milder reaction conditions, making them relevant for the synthesis of complex targets like this compound.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgscienceinfo.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.com

The core mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. jk-sci.com Under acidic conditions, this intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia to form the aromatic indole ring. wikipedia.orgbyjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org

To synthesize this compound via this method, phenylhydrazine would be reacted with 2'-chloroacetophenone.

Modern Adaptations:

Palladium-Catalyzed Variant (Buchwald Modification): A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org This modification expands the scope of the reaction.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, often leading to higher yields and shorter reaction times in one-pot Heck isomerization-Fischer indolization sequences. organic-chemistry.org

Solid-Support Synthesis: The Fischer indole synthesis has been adapted for solid-phase synthesis, facilitating the generation of indole libraries. jk-sci.com

Despite its utility, the classical Fischer synthesis can have drawbacks, such as the need for harsh acidic conditions and the potential for unwanted side reactions, which can be incompatible with sensitive functional groups. scienceinfo.com

Bischler-Mohlau Indole Synthesis: The Bischler-Mohlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-arylindole. drugfuture.comwikipedia.orgchemeurope.com For the synthesis of this compound, this would involve reacting an appropriate α-bromo- or α-chloroacetophenone with aniline. The mechanism is complex, but it is understood to involve the initial formation of an α-arylamino ketone intermediate, which then undergoes cyclization and dehydration. chemeurope.comnih.gov

Historically, this method has been limited by harsh reaction conditions, often requiring high temperatures, which can lead to low yields and unpredictable regiochemistry. wikipedia.orgnih.gov However, recent modifications have improved its applicability, including the use of lithium bromide as a catalyst or the application of microwave irradiation to achieve milder reaction conditions. chemeurope.com Isotopic labeling studies have provided deeper insight into the mechanistic pathways, which can proceed through different intermediates depending on the specific reactants. nih.govnih.gov

Leimgruber-Batcho Indole Synthesis: The Leimgruber-Batcho synthesis is a highly efficient and popular two-step method for producing indoles from o-nitrotoluenes. wikipedia.org The first step is the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgclockss.org The extended conjugation of these enamine intermediates, which feature an electron-donating amino group and an electron-withdrawing nitro group, often results in intensely colored compounds. wikipedia.org The second step is a reductive cyclization of the enamine to yield the indole. wikipedia.org

A key advantage of this method is the mild conditions under which the reactions proceed, often resulting in high yields. wikipedia.org Various reducing agents can be used for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel with hydrazine, stannous chloride, or sodium hydrosulfite. wikipedia.orgclockss.org The wide availability of substituted o-nitrotoluenes makes this a versatile route for preparing a diverse range of functionalized indoles. wikipedia.orgresearchgate.net Microwave-assisted conditions have also been developed to enhance this synthesis. rsc.org

| Method | Starting Materials | Key Features | Modern Improvements |

| Bischler-Mohlau | α-haloacetophenone, Aniline | Forms 2-arylindoles directly | Microwave irradiation, Lewis acid catalysts chemeurope.com |

| Leimgruber-Batcho | o-nitrotoluene, Formamide acetal | High yields, mild conditions, versatile wikipedia.org | Microwave acceleration, new reducing agents rsc.org |

Bartoli Indole Synthesis: The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. jk-sci.comwikipedia.org A key requirement for the success of the reaction is the presence of a substituent at the ortho-position of the nitroarene; the reaction often fails without it. wikipedia.orgonlineorganicchemistrytutor.com The steric bulk of this ortho group is believed to facilitate a critical wikipedia.orgwikipedia.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgonlineorganicchemistrytutor.com The mechanism involves the initial reaction of the Grignard reagent with the nitro group to form a nitrosoarene, which then reacts with a second equivalent of the Grignard reagent. jk-sci.com Following the sigmatropic rearrangement, an intramolecular cyclization and subsequent workup yield the indole. name-reaction.com This method is advantageous for creating indoles with substitution on both the carbocyclic and pyrrole rings. wikipedia.org

Madelung Indole Synthesis: The Madelung synthesis, first reported in 1912, is a base-catalyzed thermal cyclization of N-acyl-o-toluidines to form indoles. wikipedia.org The reaction is traditionally carried out at very high temperatures (200–400 °C) using a strong base, such as sodium or potassium alkoxide. wikipedia.org The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Due to the vigorous conditions, the classical Madelung synthesis has a limited scope. However, several modifications have been developed to make the reaction more practical. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents to react with N-trimethylsilyl anilines, allowing the reaction to proceed under much milder conditions. wikipedia.org Other modern variations involve using electron-withdrawing groups to increase the acidity of the benzylic protons, facilitating cyclization. researchgate.net Modified one-pot procedures have also been developed for the synthesis of complex, disubstituted indoles. nih.govacs.org

The Reissert indole synthesis is a method for preparing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.com The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization of the pyruvate derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated upon heating to give the final indole product. wikipedia.org

This synthesis is particularly well-suited for preparing indoles with a substituent at the 2-position, or for generating indole-2-carboxylic acids which are valuable synthetic intermediates. core.ac.uk The choice of base for the initial condensation (potassium ethoxide is often more effective than sodium ethoxide) and the reducing agent for the cyclization can be varied to optimize the reaction for specific substrates. wikipedia.org An intramolecular version of the Reissert reaction has also been developed. wikipedia.org

Transition Metal-Catalyzed Approaches for C-C and C-N Bond Formation at the Indole 2-Position

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles, offering high efficiency and selectivity under mild conditions. acs.orgmdpi.com These methods are particularly valuable for forming the C2-aryl bond found in this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the C-H arylation of indoles. acs.org Direct arylation at the C2 position can be achieved by coupling indoles with aryl halides or arylboronic acids. acs.orgnih.gov Some strategies employ directing groups to control the regioselectivity of the C-H activation, though methods for direct C2-arylation are also prevalent. nih.govresearchgate.net For instance, a one-step synthesis of 2-arylindoles from indolines has been developed, involving a Pd-catalyzed oxidative dehydrogenation followed by a regioselective Heck-type arylation, using O₂ as the sole oxidant. nih.gov

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for indole synthesis. Copper-catalyzed methods have been developed for the aerobic oxidative cyclization of N-aryl enamines. nih.gov Furthermore, novel copper-catalyzed reactions can transform readily available 2-arylindoles into other heterocyclic structures like quinazolinones, demonstrating the utility of copper in subsequent functionalization. acs.orgorganic-chemistry.orgnih.gov One-pot syntheses using copper(II) catalysts can achieve sequential N-arylation and cross-dehydrogenative coupling to build complex indole structures from simple starting materials. nih.gov

Other Transition Metals:

Rhodium: Rhodium(III) catalysts have been effectively used for the dehydrogenative annulation of 2-arylindoles with various coupling partners, leading to the construction of complex indole-fused polycycles. nih.gov

Cobalt: Cobalt-catalyzed C-H activation has been applied to the synthesis of indoles. mdpi.com Recently, cobalt-catalyzed enantioselective C-H arylation has been developed to create atropisomeric C2-arylated indoles. scispace.com

Gold: Gold catalysts have been used in cascade reactions, such as the hydroamination of 2-(phenylethynyl)aniline derivatives, to exclusively afford 2-phenylindoles. mdpi.com They are also effective in the tandem reductive cyclization of o-alkynyl nitroarenes to produce 2-substituted indoles in high yields. tandfonline.com

Iron: Iron catalysts, which are inexpensive and environmentally benign, have been utilized in the reductive cyclization of ortho-vinylanilides and in the intramolecular amination of aryl vinyl azides to synthesize the indole core. researchgate.nettandfonline.com

| Catalyst | Reaction Type | Key Advantage |

| Palladium (Pd) | C-H Arylation, Heck Coupling nih.gov | High efficiency and selectivity |

| Copper (Cu) | Oxidative Cyclization, CDC nih.gov | Cost-effective, environmentally friendly |

| Rhodium (Rh) | Dehydrogenative Annulation nih.gov | Synthesis of complex polycycles |

| Cobalt (Co) | C-H Arylation scispace.com | Enantioselective transformations |

| Gold (Au) | Cascade Reactions, Reductive Cyclization mdpi.comtandfonline.com | High yields, mild conditions |

| Iron (Fe) | Reductive Cyclization, C-H Amination researchgate.nettandfonline.com | Inexpensive, low toxicity |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a direct and efficient means to introduce aryl substituents onto the indole core. The Suzuki and Heck reactions are prominent examples utilized in the synthesis of 2-arylindoles.

The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. masterorganicchemistry.com For the synthesis of 2-arylindoles, this typically involves the reaction of a 2-haloindole with an arylboronic acid or the coupling of a 2-indolylboronic acid with an aryl halide. ias.ac.innih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. masterorganicchemistry.comnih.gov

Key Features of the Suzuki Reaction:

Catalyst: A palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, is commonly used. masterorganicchemistry.comias.ac.in

Base: A base like sodium carbonate, potassium carbonate, or potassium hydroxide is essential for the catalytic cycle. masterorganicchemistry.com

Solvent: A mixture of solvents, often including water, is typically employed.

The Heck reaction provides another avenue for C-C bond formation by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.com In the context of 2-arylindole synthesis, this could involve the reaction of a 2-haloindole with an aryl-substituted alkene. A key aspect of the Heck reaction is the formation of a new C-C bond between the aryl halide and the alkene. youtube.com

| Reaction | Key Reactants | Catalyst/Reagents | Typical Product |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Compound | Palladium Catalyst, Base | Biaryl Compound |

| Heck Reaction | Unsaturated Halide/Triflate + Alkene | Palladium Catalyst, Base (e.g., NEt₃) | Substituted Alkene |

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of indole scaffolds, bypassing the need for pre-functionalized starting materials. chim.it This approach allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the indole ring.

For 2-arylindoles, C-H activation can be directed to various positions on both the indole nucleus and the aryl substituent, enabling the synthesis of complex, poly-substituted derivatives. Rhodium-catalyzed reactions have shown promise in this area. For instance, rhodium(III)-catalyzed C-H functionalization of 2-arylindoles with alkenes or alkynes can lead to the formation of new carbocyclic rings. nih.gov These reactions often utilize a directing group to achieve high regioselectivity.

Metal-free C-H functionalization strategies are also gaining traction. For example, a metal-free approach for synthesizing benzo[a]carbazoles from 2-arylindoles and aryl ketones has been developed. acs.org This method involves the in-situ generation of 2-aryl-3-vinyl-indoles, which then undergo direct cyclization through the activation of two C(sp²)–H bonds. acs.org

Recent Advances in C-H Functionalization of 2-Arylindoles:

Rhodium-Catalyzed Annulation: Rhodium catalysts, in the presence of an oxidant, can facilitate the annulation of 2-arylindoles with alkynes to construct fused polycyclic systems. nih.gov

Palladium-Catalyzed Arylation: Palladium catalysts can be used for the direct arylation of the indole C2 position with arylboronic acids. ias.ac.in

Metal-Free Cyclization: Dehydrative condensation of 2-arylindoles with aryl ketones can lead to the formation of benzo[a]carbazoles through a C-H/C-H bond cyclization. acs.org

Multicomponent Reactions (MCRs) for Diversified this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to generating molecular diversity. rsc.orgnih.gov They are characterized by high atom economy, step economy, and the ability to construct complex molecules from simple precursors in a convergent manner. rsc.orgnih.gov

For the synthesis of diversified this compound analogues, MCRs can be designed to introduce a variety of substituents and build complex heterocyclic frameworks around the core indole structure. An example is a three-component reaction between an isatin, tetrahydroisoquinoline, and a terminal alkyne, which has been used to synthesize complex pyrrolo[2,1-a]isoquinoline derivatives. acs.org While not directly yielding this compound, this illustrates the potential of MCRs to create diverse and complex indole-containing scaffolds.

A novel two-step MCR approach for the de novo synthesis of the indole core involves an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org This method utilizes readily available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides, offering a sustainable and metal-free route to various indole derivatives. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols for Indole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tandfonline.comyale.edu

Key Green Chemistry Principles Applied to Indole Synthesis:

Prevention of Waste: MCRs and C-H activation strategies contribute to waste prevention by reducing the number of synthetic steps and avoiding the need for protecting groups. chim.itrsc.org

Atom Economy: MCRs inherently have high atom economy as most of the atoms from the starting materials are incorporated into the final product. rsc.org

Use of Safer Solvents and Auxiliaries: The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is a key aspect of green indole synthesis. rsc.orgtandfonline.com Microwave-assisted synthesis can often be performed with reduced solvent volumes. researchgate.net

Energy Efficiency: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net Reactions conducted at ambient temperature and pressure also contribute to energy efficiency. yale.edu

Use of Catalysis: Catalytic reactions, particularly those using highly efficient and recyclable catalysts, are preferred over stoichiometric reagents to minimize waste. yale.edu

Sustainable protocols for indole synthesis often employ microwave-assisted organic synthesis (MAOS), which can lead to faster reactions, higher yields, and cleaner products. researchgate.netresearchgate.net The use of green catalysts, such as nanocatalysts or those derived from renewable resources, is also a growing area of research. researchgate.net

Isolation and Purification Techniques for Complex Indole Scaffolds

The isolation and purification of indole derivatives, particularly complex scaffolds generated through multi-step syntheses or MCRs, are critical steps to obtain compounds of high purity for further study. The choice of technique depends on the physicochemical properties of the target compound and the nature of the impurities.

Commonly employed techniques include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying indole derivatives. ias.ac.in High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of complex mixtures.

Crystallization: For solid compounds, crystallization is an effective method for obtaining highly pure materials. A study on the purification of indole from wash oil demonstrated the effectiveness of solute crystallization using n-hexane as a solvent. mdpi.com

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the desired product from reaction byproducts and unreacted starting materials based on their differential solubility in immiscible solvents. mdpi.com

For natural product isolation, a combination of extraction, fractionation, and various chromatographic techniques is typically employed. researchgate.net The characterization of the purified indole alkaloids relies on spectroscopic methods such as NMR, mass spectrometry, and UV spectroscopy. researchgate.net

| Technique | Principle | Application for Indoles |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Widely used for routine purification of synthetic indole derivatives. |

| Crystallization | Formation of a solid crystalline structure from a solution, leading to purification. | Effective for obtaining high-purity solid indole compounds. |

| Extraction | Separation based on differential solubility in immiscible liquids. | Commonly used for initial workup and removal of bulk impurities. |

Structure Activity Relationship Sar and Rational Design Principles for 2 2 Chlorophenyl 1h Indole Derivatives

Theoretical Underpinnings of Structure-Activity Relationship Studies in Indole (B1671886) Chemistry

The foundation of SAR lies in the principle that the biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org In the context of indole chemistry, SAR studies are guided by several theoretical concepts that aim to correlate molecular properties with biological outcomes. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that quantitatively link the chemical structure to biological activity. fiveable.me These models often employ a variety of molecular descriptors.

Molecular descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu Quantum chemical calculations, including Density Functional Theory (DFT), are frequently used to derive these descriptors. jmaterenvironsci.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, influencing how it fits into a biological target.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

By developing statistically significant QSAR models, researchers can predict the biological activity of novel, unsynthesized indole derivatives, thereby prioritizing synthetic efforts. jocpr.com This computational approach, a form of ligand-based drug design, is instrumental in modern drug discovery. orientjchem.org

Impact of Substituent Variation on the 2-(2-Chlorophenyl)-1H-indole Scaffold

The this compound scaffold offers multiple positions for chemical modification, each providing an opportunity to modulate the compound's biological activity. The key positions for substitution are the C-2 phenyl ring, the indole nitrogen (N-1), and the carbocyclic ring of the indole nucleus (C-3 to C-7).

Table 1: Impact of C-2 Phenyl Ring Substitution on Biological Activity of 2-Arylindoles

| Substituent at C-2 Phenyl Ring | Position | Observed Effect on Activity | Reference Compound(s) |

|---|---|---|---|

| 2,5-dimethoxy | ortho, meta | Increased inhibitory activity of NorA efflux pump | 2-(2,5-dimethoxyphenyl)-1H-indole |

| 4-Amino | para | Potent inhibitory activity against Bacillus subtilis and Salmonella typhi | 2-(4-Aminophenyl)-1H-indole |

| 3-Nitro | meta | Potent antibacterial activity against S. typhi | 2-(3-Nitrophenyl)-1H-indole |

| 2-Hydroxy | ortho | Synergistic effect with tetracyclines against MRSA | 2-(2-Hydroxyphenyl)-1H-indole |

The indole nitrogen (N-1) is a common site for modification in the development of indole-based therapeutic agents. nih.gov Alkylation or acylation at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For example, the introduction of a propargyl substituent at N-1 has been shown to result in moderate inhibitory effects against nitrite production, although this can be accompanied by cytotoxicity. nih.gov Similarly, the addition of a Boc protecting group at N-1 has also demonstrated moderate inhibitory effects. nih.gov The choice of substituent at N-1 can therefore be used to fine-tune the biological activity and pharmacokinetic profile of this compound derivatives.

Table 2: Influence of N-1 Substitution on the Biological Activity of 2-Phenylindoles

| N-1 Substituent | Biological Activity Investigated | Observed Effect |

|---|---|---|

| Propargyl | Nitrite Production Inhibition | Moderate inhibitory effect, accompanied by cytotoxicity |

| N-Boc | Nitrite Production Inhibition | Moderate inhibitory effect, accompanied by cytotoxicity |

| Various alkyl groups | Nitrite Production Inhibition | Generally inactive |

Substitutions on the carbocyclic portion of the indole ring (positions C-3 to C-7) provide another avenue for modulating biological activity. nih.gov The electronic nature and steric bulk of substituents at these positions can influence the molecule's interaction with its biological target. For example, in a series of 2-arylindoles evaluated as nitric oxide synthase inhibitors, a nitro group at the C-5 position and a methyl group at the C-6 position both resulted in significant inhibitory activity. nih.gov Halogen substitutions at C-5 have also been shown to be important for the cytotoxic activity of certain indole derivatives. nih.gov Functionalization at the C-7 position has also been explored, with various synthetic methods developed to introduce aryl and heteroaryl groups at this position, leading to biologically active compounds. researchgate.net

Table 3: Effect of Carbocyclic Ring Substitution on the Biological Activity of 2-Arylindoles

| Position | Substituent | Biological Activity Investigated | Observed Effect |

|---|---|---|---|

| C-5 | -NO2 | Nitric Oxide Synthase Inhibition | Significant inhibitory activity |

| C-6 | -CH3 | Nitric Oxide Synthase Inhibition | Significant inhibitory activity |

| C-5 | Halogen | Cytotoxicity | Important for activity |

| C-7 | Aryl/Heteroaryl | Various | Leads to biologically active compounds |

Pharmacophore Modeling and Ligand-Based Design for Indole Systems

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For indole-based systems, pharmacophore models can be generated from a set of known active compounds to define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, as well as their spatial relationships. mdpi.com These models serve as 3D queries to screen virtual libraries for new compounds with the potential for similar biological activity. nih.gov

Pharmacophore modeling is often complemented by 3D-QSAR studies, which provide a more detailed understanding of the SAR by correlating the 3D properties of molecules with their biological activity. nih.gov This integrated approach allows for the rational design of novel indole derivatives with improved potency and selectivity. proceedings.science

Fragment-Based Design Approaches Applied to Indole Scaffolds (Conceptual Framework)

Fragment-based drug design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The indole scaffold is well-suited for FBDD due to its prevalence in biologically active molecules and its synthetic tractability.

Conceptually, the this compound core can be considered a starting fragment. Different fragments can then be explored for substitution at the various positions on the indole ring (N-1, C-3 to C-7) and the C-2 phenyl ring. By screening a library of diverse fragments for their ability to enhance binding affinity when attached to the core scaffold, novel and potent derivatives can be discovered. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large compound libraries. The modular nature of this approach facilitates the systematic optimization of different regions of the molecule to achieve the desired biological activity.

Chemoinformatics and Computational Tools in Rational Design of this compound Analogues

The development of new pharmaceuticals is increasingly driven by computational methodologies that precede synthetic efforts, saving both time and resources. For derivatives of this compound, various chemoinformatic and computational tools have been instrumental in understanding their interactions with biological targets and in designing novel compounds with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are a cornerstone of rational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR models have been developed to predict their inhibitory activity against various targets. These models typically use a range of molecular descriptors, including:

Electronic descriptors: Such as dipole moment and partial charges, which provide insight into the electrostatic interactions between the ligand and the receptor.

Steric descriptors: Including molecular volume and surface area, which are crucial for understanding the geometric fit of the molecule within a binding pocket.

Hydrophobic descriptors: Like the partition coefficient (logP), which models the hydrophobic interactions that often drive binding affinity.

A study on a series of indole derivatives, including analogues of this compound, as potential breast cancer inhibitors, utilized Partial Least Squares (PLS) regression to build QSAR models. These models demonstrated a good correlation between the calculated descriptors and the observed antiproliferative activity against MDA-MB-231 and MCF-7 cell lines, highlighting the predictive power of the QSAR approach.

Molecular Docking

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is invaluable for understanding the molecular basis of ligand recognition and for designing modifications that can enhance binding.

For this compound derivatives, docking studies have been used to elucidate their binding modes within the active sites of various enzymes and receptors. For instance, in the context of developing inhibitors for breast cancer, docking simulations revealed key interactions between 2-phenyl-1H-indole analogues and the active sites of the estrogen-α and progesterone receptors. These studies identified crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.

The following table summarizes the results of a hypothetical molecular docking study of this compound derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| This compound | -8.5 | TYR345, PHE404, ARG394 | Moderate |

| Derivative A (4-Fluoro) | -9.2 | TYR345, PHE404, ARG394, SER349 | High |

| Derivative B (5-Methoxy) | -8.8 | TYR345, PHE404, ARG394, LEU346 | Moderate |

| Derivative C (N-Methyl) | -7.9 | PHE404, ARG394 | Low |

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that are likely to be active.

For indole derivatives, pharmacophore models have been generated based on the structures of known active compounds. These models typically include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

A study focused on developing inhibitors for Chagas disease utilized pharmacophore modeling to understand the SAR of a series of substituted indoles. The resulting models provided valuable insights into the key structural requirements for activity and guided the design of more potent compounds.

The integration of these computational approaches provides a powerful platform for the rational design of novel this compound analogues. QSAR studies can predict the activity of virtual compounds, molecular docking can elucidate their binding modes, and pharmacophore modeling can identify novel active scaffolds. Together, these tools accelerate the hit-to-lead and lead optimization phases of drug discovery.

Mechanistic Investigations of 2 2 Chlorophenyl 1h Indole at the Molecular and Cellular Level in Vitro Studies

Cellular Pathway Modulation by 2-(2-Chlorophenyl)-1H-indole Derivatives (Cell-Based Assays)

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy) in Cell Lines:While various indole (B1671886) derivatives are known to induce apoptosis, specific studies confirming and detailing the apoptotic or autophagic mechanisms (e.g., caspase activation, Bcl-2 family modulation, LC3 conversion) for this compound could not be located.

To fulfill the request, dedicated in vitro experimental studies on "this compound" would need to be performed and published.

Structure-Mechanism Relationships (SMR) of the this compound Scaffold

The specific structure of this compound, featuring a phenyl ring at the 2-position of the indole core with a chlorine substituent at the ortho position, is crucial in defining its potential mechanistic interactions. The planarity of the indole ring allows for potential intercalation into DNA or interaction with flat hydrophobic regions of proteins. The 2-phenyl substituent adds a significant hydrophobic element, which can influence binding affinity and selectivity for various biological targets.

The position and nature of the substituent on the phenyl ring are critical determinants of biological activity in the broader class of 2-phenylindoles. For instance, studies on various 2-phenylindole (B188600) derivatives have shown that substitutions on the phenyl ring can significantly modulate their anticancer and antimicrobial activities. tandfonline.commdpi.com The chlorine atom at the 2-position of the phenyl ring in this compound introduces an electronegative and lipophilic component. This can lead to altered electronic properties and steric hindrance compared to an unsubstituted phenyl ring, potentially influencing its binding mode and interaction with target proteins.

While specific SMR data for this compound is not yet available in published literature, general principles from related indole compounds suggest that the N-H group of the indole ring can act as a hydrogen bond donor, a critical interaction for binding to many enzymes and receptors. nih.govdntb.gov.ua Modifications at this position are known to drastically alter the biological profile of indole derivatives.

Table 1: Postulated Structure-Mechanism Contributions of this compound

| Molecular Feature | Potential Mechanistic Contribution | References |

| Indole Core | Planar structure may facilitate intercalation or binding to hydrophobic pockets. N-H group can act as a hydrogen bond donor. | nih.govnih.gov |

| 2-Phenyl Group | Increases hydrophobicity, potentially enhancing binding to protein targets. | nih.govnih.gov |

| 2-Chloro Substituent | Alters electronic properties and introduces steric bulk, potentially influencing binding selectivity and affinity. | nih.gov |

Advanced Methodologies for Probing Molecular Mechanisms (e.g., Reporter Gene Assays, Microscopy Techniques)

To elucidate the precise molecular mechanisms of action of this compound, a variety of advanced in vitro methodologies are being employed. These techniques are essential for identifying cellular pathways modulated by the compound and for visualizing its effects at a subcellular level.

Reporter Gene Assays:

Reporter gene assays are powerful tools for investigating the modulation of specific signaling pathways. indigobiosciences.comyoutube.com In the context of this compound, these assays could be utilized to screen for its effects on a wide range of cellular processes. For example, a luciferase-based reporter assay could be designed to measure the activation or inhibition of transcription factors known to be involved in cancer progression, such as NF-κB or STAT3. youtube.com If the compound were to interfere with a specific kinase in a signaling cascade, this would result in a measurable change in the expression of the reporter gene, providing quantitative data on the compound's activity. mdpi.com

Table 2: Application of Reporter Gene Assays in Mechanistic Studies

| Assay Type | Principle | Potential Application for this compound | References |

| Luciferase Reporter Assay | A gene for luciferase is placed under the control of a promoter of interest. Changes in light output reflect changes in promoter activity. | To determine if the compound modulates specific signaling pathways (e.g., NF-κB, STAT3, AP-1). | indigobiosciences.comabbkine.com |

| GFP Reporter Assay | A gene for Green Fluorescent Protein (GFP) is linked to a target gene or promoter. Fluorescence intensity indicates gene expression levels. | To visualize the expression of specific target genes in response to compound treatment in living cells. | wikipedia.org |

Microscopy Techniques:

Advanced microscopy techniques are invaluable for visualizing the cellular and subcellular effects of a compound. Fluorescence microscopy, in particular, can be used to observe changes in cell morphology, protein localization, and organelle integrity. wikipedia.org For instance, if this compound were hypothesized to induce apoptosis, fluorescence microscopy using specific dyes could be used to visualize key apoptotic events such as nuclear condensation and caspase activation.

Furthermore, the intrinsic fluorescence of the indole scaffold can be exploited in certain microscopy applications. nih.govmdpi.com While the native fluorescence might be weak, it can sometimes be sufficient for initial localization studies within cells. For more detailed imaging, fluorescently tagged derivatives of this compound could be synthesized to track its distribution and interaction with subcellular compartments in real-time. bohrium.comscilit.com

Table 3: Application of Microscopy Techniques in Mechanistic Studies

| Technique | Principle | Potential Application for this compound | References |

| Fluorescence Microscopy | Utilizes fluorescent probes to visualize specific cellular components and processes. | To observe effects on cell morphology, cytoskeleton organization, and to track the subcellular localization of the compound (if fluorescently tagged). | wikipedia.org |

| Confocal Microscopy | Provides high-resolution optical images with depth selectivity, reducing out-of-focus blur. | To obtain detailed 3D images of the compound's localization and its impact on specific organelles. | wikipedia.org |

Through the systematic application of these advanced methodologies, researchers aim to build a comprehensive understanding of the molecular mechanisms underlying the biological activities of this compound, which will be crucial for its future development as a potential therapeutic agent.

Computational and Theoretical Chemistry Applications to 2 2 Chlorophenyl 1h Indole Research

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in understanding the intrinsic properties of 2-(2-Chlorophenyl)-1H-indole. tandfonline.comresearchgate.net These calculations solve the Schrödinger equation (or a simplified form) to determine the electronic structure of the molecule, from which various properties can be derived. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties for heterocyclic systems. tandfonline.comresearchgate.net

Molecular orbital analysis provides critical information about the reactivity of a compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For indole (B1671886) derivatives, these calculations help identify the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net

Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution across the molecule's surface. deeporigin.comlibretexts.org These maps are color-coded to indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. libretexts.orgyoutube.com ESP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. deeporigin.comproteopedia.org

Table 1: Illustrative Quantum Chemical Descriptors for Indole Analogs This table presents typical quantum chemical descriptors calculated using DFT, which are essential for characterizing the reactivity and stability of molecules like this compound.

| Descriptor | Symbol | Typical Significance |

| HOMO Energy | EHOMO | Represents electron-donating ability; higher energy indicates greater reactivity. |

| LUMO Energy | ELUMO | Represents electron-accepting ability; lower energy indicates greater reactivity. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons. researchgate.net |

Quantum chemical calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. malayajournal.orgresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. mdpi.com This theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. malayajournal.orgmdpi.com Such analysis is invaluable for the structural characterization of newly synthesized compounds like this compound, ensuring the correct structure has been obtained. researchgate.net

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. physchemres.orgbiointerfaceresearch.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding the molecular basis of ligand-receptor recognition. nih.govnih.gov

Before docking can be performed, both the receptor and the ligand must be prepared. For the receptor, this involves obtaining a 3D structure, often from a repository like the Protein Data Bank (PDB), and preparing it by adding hydrogen atoms, assigning atomic charges, and removing water molecules. physchemres.org A crucial step is defining the binding site, which is done by generating a "receptor grid." This grid encompasses the active site pocket and pre-calculates the potential energy of interaction for various atom types, which speeds up the subsequent docking calculations. physchemres.orgjscimedcentral.com

The ligand, this compound, must also be prepared. This involves generating a low-energy 3D conformation, assigning partial charges to its atoms, and defining its rotatable bonds to allow for conformational flexibility during the docking process. jscimedcentral.comjocpr.com

The core of a docking simulation is the search algorithm, which explores various possible conformations (poses) of the ligand within the receptor's binding site. nih.govchemrxiv.org After generating these poses, a scoring function is used to estimate the binding affinity for each pose. wikipedia.org Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. h-its.orgnih.govrsc.org

Force-Field-Based Scoring: Calculates the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor. h-its.org

Empirical Scoring: Uses a set of weighted energy terms, derived from experimental binding data, to calculate the binding score. nih.gov

Knowledge-Based Scoring: Derives statistical potentials from the frequency of atomic interactions observed in large databases of known protein-ligand complexes. h-its.orgnih.gov

To ensure the reliability of the docking protocol, it must be validated. A common validation method is "redocking," where a co-crystallized ligand is removed from its receptor and then docked back into the binding site. nih.govresearchgate.net The protocol is considered valid if the algorithm can reproduce the original crystallographic pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. nih.govnih.gov

Table 2: Overview of Scoring Function Types in Molecular Docking This table summarizes the main classes of scoring functions used to evaluate and rank the poses of a ligand within a protein's active site.

| Scoring Function Type | Basis of Calculation | Key Characteristics |

| Force-Field-Based | Sum of van der Waals and electrostatic interaction energies. h-its.org | Physically rigorous; computationally intensive. |

| Empirical | A linear combination of weighted energy terms (e.g., hydrogen bonds, ionic interactions). nih.gov | Computationally fast; dependent on the quality of the training set. |

| Knowledge-Based | Statistical potentials of mean force derived from databases of known structures. wikipedia.orgh-its.org | Captures observed structural trends in protein-ligand interactions. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations are used to study the system's behavior over time. physchemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the ligand and receptor move and flex. mdpi.comresearchgate.net

For the this compound-receptor complex predicted by docking, an MD simulation can assess the stability of the binding pose. biointerfaceresearch.comnih.gov By running the simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it shifts to a different conformation. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov These simulations provide a more realistic and dynamic understanding of the molecular recognition process. researchgate.net

Analysis of Protein-Ligand Complex Dynamics and Binding Free Energy

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of protein-ligand complexes involving "this compound" analogues. nih.gov These simulations provide a time-resolved view of the conformational changes and intermolecular interactions that govern the binding of the ligand to its biological target. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of specific amino acid residues in the binding event.

Binding free energy calculations are often coupled with MD simulations to provide a quantitative estimate of the affinity of a ligand for a protein. nih.govchemrxiv.org Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to calculate the binding free energy by considering various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. researchgate.net These calculations are crucial for ranking potential drug candidates and for understanding the driving forces behind ligand binding.

Table 1: Illustrative Binding Free Energy Components for a Hypothetical this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.2 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy | -35.2 |

This table provides a hypothetical breakdown of the energy components contributing to the binding of "this compound" to a target protein, as might be determined by MM/GBSA or MM/PBSA calculations.

Solvent Effects and Conformational Ensembles

The conformation of "this compound" and its interactions with its environment are significantly influenced by the surrounding solvent. aps.orgrsc.org Computational methods are employed to explore the conformational landscape of the molecule in different solvent environments, providing insights into its flexibility and the relative stability of different conformers. nih.govrsc.org

Explicit solvent models, where individual solvent molecules are included in the simulation, provide a detailed picture of solute-solvent interactions but are computationally expensive. Implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties, offer a more computationally efficient alternative for exploring conformational ensembles. aps.org

By performing simulations in various solvents, researchers can understand how the polarity and hydrogen-bonding capacity of the solvent affect the preferred conformation of "this compound". For example, in a polar protic solvent like water, conformations that expose the polar N-H group of the indole ring may be favored. In contrast, in a nonpolar solvent, more compact conformations driven by intramolecular interactions might be more stable. This understanding is crucial for predicting the behavior of the compound in different biological environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For "this compound" and its derivatives, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the synthesis of new and more potent analogues. nih.govmdpi.comeurjchem.com

Descriptor Generation and Statistical Model Development

The first step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com These descriptors can be categorized into several classes, including:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume).

Once a set of descriptors is generated for a series of "this compound" analogues with known biological activities, a statistical model is developed to correlate these descriptors with the observed activity. researchgate.net Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. eurjchem.com

Model Validation and Applicability Domain

A critical aspect of QSAR modeling is the validation of the developed model to ensure its predictive power and robustness. niscpr.res.in This is typically achieved through internal and external validation techniques. mdpi.com Internal validation methods, such as leave-one-out cross-validation, assess the model's performance on the training set of data. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model development.

The applicability domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. nih.govresearchgate.netbohrium.com It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from those in the training set, as such predictions may be unreliable. mdpi.com

Table 2: Key Statistical Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination for the training set |

| Q² | 0.75 | Cross-validated coefficient of determination |

| R²_pred | 0.80 | Coefficient of determination for the test set |

This table presents typical statistical parameters used to evaluate the performance of a QSAR model. High values for these parameters indicate a robust and predictive model.

In Silico ADMET Prediction (Methodological Aspect for Compound Prioritization)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. audreyli.com In silico ADMET prediction provides a rapid and cost-effective way to evaluate these properties for compounds like "this compound" and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. researchgate.netjapsonline.comnih.gov

A variety of computational models are available to predict a wide range of ADMET properties. These models are often based on QSAR principles or on more complex machine learning algorithms trained on large datasets of experimental data.

Key ADMET Properties Predicted In Silico:

Absorption: Prediction of properties like intestinal absorption, oral bioavailability, and blood-brain barrier penetration.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Assessment of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity.

Table 3: Example of an In Silico ADMET Profile for a Hypothetical this compound Derivative

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

This table illustrates a typical in silico ADMET profile that can be generated for a compound, providing an early assessment of its drug-like properties.

Analytical and Spectroscopic Methodologies for Characterization of 2 2 Chlorophenyl 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(2-Chlorophenyl)-1H-indole. It provides detailed information about the carbon-hydrogen framework of the molecule. chemconnections.org

¹H NMR: The proton NMR spectrum provides information on the number of chemically distinct protons and their local electronic environments. For this compound, distinct signals are expected for the N-H proton of the indole (B1671886), the C3-H proton, and the protons of the two aromatic systems. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the benzene (B151609) ring of the indole moiety and the 2-chlorophenyl group resonate in the aromatic region (typically δ 7-8.5 ppm). researchgate.net The coupling patterns between adjacent protons (spin-spin coupling) help in assigning specific protons to their positions on the rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. chemconnections.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. chemconnections.org Carbons bonded to the electronegative nitrogen and chlorine atoms will be shifted downfield. The spectrum for this compound would show distinct signals for the nine carbons of the indole core and the six carbons of the chlorophenyl substituent.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignments. researchgate.netmdpi.com

COSY spectra show correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each aromatic ring. cam.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon. mdpi.com

HMBC spectra reveal correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the linkage between the indole C2 position and the chlorophenyl ring. doi.org

Table 1: Representative NMR Data for 2-Aryl-Indole Scaffolds

| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | N-H (Indole) | > 10.0 | Broad singlet |

| ¹H | Aromatic H | 7.0 - 8.5 | Complex multiplets, specific assignments require 2D NMR |

| ¹H | C3-H (Indole) | ~6.7 | Singlet or doublet of doublets, depending on substitution |

| ¹³C | C2 (Indole) | 135 - 145 | Quaternary carbon, downfield shift due to N and aryl group |

| ¹³C | Aromatic C | 110 - 140 | Multiple signals, influenced by substituents like Cl |

| ¹³C | C3 (Indole) | ~100 - 110 | Upfield relative to other sp² carbons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. libretexts.org

For this compound, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak. youtube.com This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl are in a ~3:1 ratio).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.orgrsc.org This is a critical step in confirming the identity of a newly synthesized molecule or an isolated natural product.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography (LC), tandem mass spectrometry (MS/MS) is used for both quantification and structural analysis in complex mixtures. nih.govresearchgate.net In an MS/MS experiment, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule. For 2-arylindoles, common fragmentation pathways include the loss of the aryl substituent and characteristic cleavages of the indole ring. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound (C₁₄H₁₀ClN)

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Note |

|---|---|---|---|

| [M+H]⁺ | 228.0529 | 230.0499 | Molecular ion in positive ESI or APCI, measured by HRMS. |

| [M]⁺˙ | 227.0451 | 229.0421 | Molecular ion in Electron Ionization (EI), measured by HRMS. |

| [M-Cl]⁺ | 192.0813 | - | Fragment resulting from the loss of the chlorine atom. |

| [M-C₆H₄Cl]⁺ | 116.0497 | - | Fragment resulting from cleavage of the bond between C2 and the phenyl ring. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would display several characteristic absorption bands. rsc.org A sharp, distinct peak in the range of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch can be found in the fingerprint region, typically between 700-800 cm⁻¹.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.govscholarsresearchlibrary.com The indole ring system is a strong chromophore. This compound is expected to show intense absorption bands in the ultraviolet region, typically between 200 and 350 nm, arising from π → π* electronic transitions within the conjugated system of the indole and chlorophenyl rings. nist.gov The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's specific electronic structure. mu-varna.bg

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| IR | C-Cl Stretch | 700 - 800 cm⁻¹ |

| UV-Vis | π → π* Transitions | λmax ~220-350 nm |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the exact positions of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

A key structural feature of interest in 2-arylindoles is the dihedral angle between the plane of the indole ring system and the plane of the 2-aryl substituent. nih.gov This angle defines the conformation of the molecule in the solid state and is influenced by steric hindrance and crystal packing forces. For an analogue, 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the dihedral angle between the indole ring and the chlorobenzene (B131634) ring was found to be 80.91(5)°. nih.gov Similar analysis for this compound would provide crucial insight into its preferred conformation.

Table 4: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Details of the crystal lattice and symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Dihedral Angle (°) | Torsional angle between the indole and chlorophenyl rings. |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. science.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of non-volatile organic compounds like 2-arylindoles. medcraveonline.comptfarm.pl In RP-HPLC, a nonpolar stationary phase (such as C18, C8, or phenyl-hexyl) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. chromforum.org this compound can be analyzed by GC, often coupled to a mass spectrometer (GC-MS). rsc.orgunodc.org The choice of the capillary column (e.g., a nonpolar or medium-polarity phase) and the temperature program are critical for achieving good separation and resolution without causing thermal degradation of the analyte. chromforum.org

Table 5: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| RP-HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) |

| GC | Fused silica (B1680970) capillary (e.g., DB-5, Equity-1701) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) |

Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, if a chiral center is introduced into one of its analogues, chiroptical methods become essential for assigning the absolute stereochemistry. nih.gov

Chiral molecules interact differently with left and right circularly polarized light. nih.gov Techniques that measure this differential interaction, such as Electronic Circular Dichroism (ECD), are used to characterize enantiomers. The process typically involves:

Synthesis and Separation: A racemic mixture of the chiral derivative is synthesized and then separated into its individual enantiomers, often using chiral chromatography.

Experimental Measurement: The ECD spectrum of each enantiomer is recorded. The spectra of two enantiomers will be mirror images of each other. nih.gov

Computational Prediction: The ECD spectra for both possible absolute configurations (R and S) are calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The experimentally measured ECD spectrum is compared to the computationally predicted spectra. A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration allows for the unambiguous assignment of its absolute stereochemistry. nih.gov This combined experimental and computational approach is a powerful tool for stereochemical characterization in asymmetric synthesis. nih.gov

Future Research Directions and Potential Academic Applications of 2 2 Chlorophenyl 1h Indole

Development as Chemical Probes for Unraveling Biological Pathways

The indole (B1671886) nucleus is a cornerstone in the design of molecules that interact with biological systems, largely due to its ability to mimic peptide structures and bind to a diverse array of proteins and receptors. researchgate.netscispace.comchula.ac.th The compound 2-(2-Chlorophenyl)-1H-indole is a prime candidate for development into sophisticated chemical probes. By strategically modifying its structure, for instance, by introducing reporter tags such as fluorescent moieties or biotin, researchers can create tools to investigate complex biological pathways.

These probes could be employed to:

Identify and validate novel protein targets: A tagged version of this compound or its derivatives could be used in pull-down assays to identify previously unknown binding partners within a cell lysate, potentially uncovering new therapeutic targets.

Visualize cellular processes: Fluorescently labeled probes can enable real-time imaging of their distribution and interaction with specific organelles or proteins within living cells, providing insights into cellular transport and signaling cascades.

Elucidate mechanisms of action: For bioactive derivatives of this scaffold, corresponding chemical probes can help confirm the direct molecular target and unravel the downstream consequences of that interaction. Given the prevalence of indole derivatives as anticancer and neuroprotective agents, probes based on this scaffold could be instrumental in studying pathways related to cell proliferation, apoptosis, and neuro-transmission. chemimpex.comnih.gov

Scaffold Engineering for Novel Compound Libraries in Chemical Biology

The indole ring is often referred to as a "privileged scaffold" in medicinal chemistry because its core structure can be systematically modified to create libraries of compounds that interact with a wide range of biological targets. scispace.comchula.ac.th this compound is an excellent starting point for scaffold engineering to generate novel compound libraries for high-throughput screening and chemical biology applications.

Future research in this area would focus on diversifying the core structure at several key positions:

N1-Position (Indole Nitrogen): Alkylation, acylation, or arylation at the indole nitrogen can significantly alter the compound's steric and electronic properties, as well as its hydrogen-bonding capabilities.

C3-Position: This position is highly reactive towards electrophiles, allowing for the introduction of a wide variety of functional groups. creative-proteomics.comnih.gov

Benzene (B151609) Ring of the Indole: Functionalization at the C4–C7 positions, though more challenging, offers a way to fine-tune solubility, metabolic stability, and target-binding interactions. researchgate.net

By applying modern synthetic techniques like multicomponent reactions and diversity-oriented synthesis, extensive libraries can be built around the this compound core. nih.gov These libraries are invaluable resources for screening against various enzymes, receptors, and whole-cell assays to discover new bioactive molecules. nih.govresearchgate.net

| Modification Site | Potential Reaction Type | Desired Outcome |

| N1-Indole Nitrogen | N-Alkylation, N-Arylation | Modulate lipophilicity and H-bonding |

| C3-Indole Position | Electrophilic Substitution | Introduce diverse functional groups |

| C4-C7 Indole Ring | C-H Activation | Fine-tune physicochemical properties |

| Phenyl Ring | Suzuki or Buchwald-Hartwig coupling | Alter steric profile and electronic properties |

Contribution to Fundamental Understanding of Indole Reactivity and Biological Interactions

The study of this compound provides an opportunity to deepen the fundamental understanding of how substitution patterns affect the chemical reactivity and biological interactions of the indole scaffold. The presence of the bulky, electron-withdrawing chlorine atom at the ortho position of the C2-phenyl ring introduces specific steric and electronic constraints.

Academic investigations could focus on:

Reaction Kinetics and Mechanisms: Comparing the reaction rates and regioselectivity of electrophilic substitution at the C3 position for this compound versus other 2-arylindoles can provide quantitative data on the steric hindrance and electronic influence of the 2-chloro substituent.